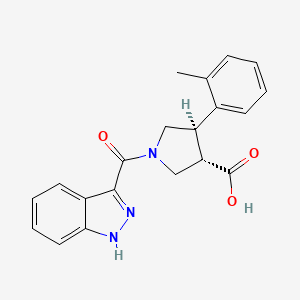

![molecular formula C22H30N6O B5509578 N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide often involves multiple steps and specific reagents. For instance, Śladowska et al. (1996) described the synthesis of related compounds, highlighting the use of depressive action on the central nervous system (Śladowska et al., 1996). Kambappa et al. (2017) synthesized similar derivatives characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis, focusing on their efficacy in inhibiting in vivo angiogenesis (Kambappa et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds can be complex, often requiring advanced techniques for characterization. Mekky et al. (2021) reported on the microwave-assisted synthesis of new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), using bis(benzofuran-enaminone) hybrid as a key intermediate (Mekky et al., 2021).

Chemical Reactions and Properties

The chemical properties of such compounds often involve their reactivity and potential applications in various fields. For example, Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluated their antiallergy activity (Walsh et al., 1990).

Physical Properties Analysis

Physical properties like solubility, melting point, and stability are crucial for understanding the applications of these compounds. For example, Wei et al. (2016) developed a scalable and facile synthetic process for a related compound, focusing on its potential as a Rho kinase inhibitor for treating central nervous system disorders (Wei et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions with biological systems, are key for these compounds. Ishii et al. (1997) explored a novel carbonylation reaction involving dehydrogenation and carbonylation at a C−H bond in the piperazine ring of N-(2-pyridinyl)piperazines (Ishii et al., 1997).

Scientific Research Applications

Electrophoretic Separation

A study by Ye et al. (2012) developed nonaqueous capillary electrophoretic separation for imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) and similar compounds. This method offers an effective approach for quality control in pharmaceutical contexts.

Radiolabeled Antagonists for PET Studies

Research conducted by [Plenevaux et al. (2000)](https://consensus.app/papers/18fpmppF]p-MPPF, a 5-HT(1A) antagonist, includes [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine as a key compound for studying serotonergic neurotransmission using PET imaging. This study encompasses various aspects, including chemistry, radiochemistry, and PET data from animals and humans.

Anti-Angiogenic and DNA Cleavage Studies

Kambappa et al. (2017) Kambappa et al. (2017) synthesized and evaluated novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities, suggesting potential anticancer properties.

PET Imaging of Serotonin Receptors

Choi et al. (2015) [Choi et al. (2015)](https://consensus.app/papers/18fmefway-imaging-serotonin-receptors-humans-comparison-choi/aa9d5eb776f65b759cab2384a70a6bc6/?utm_source=chatgpt) explored the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for PET imaging of 5-HT1A receptors. The study compared 18F-Mefway with 18F-FCWAY in healthy male controls, focusing on serotonin receptor quantification in human subjects.

Synthesis and Evaluation of Antiallergy Activity

Walsh et al. (1990) Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluated them for antiallergy activity. The study provided insights into the potential use of these compounds in allergy treatments.

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients

A study by Gong et al. (2010) Gong et al. (2010) examined the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia. This research provides valuable information on the metabolic pathways and by-products of this therapeutic agent.

Pharmacological Profile of a Selective Silent 5-HT1A Receptor Antagonist

Forster et al. (1995) Forster et al. (1995) investigated WAY-100635, a phenylpiperazine derivative with high affinity and selectivity for the 5-HT1A receptor. The research detailed its potency as a 5-HT1A receptor antagonist and its potential applications in studying 5-HT1A receptor function.

Serotonin 1A Receptors in Alzheimer's Disease Patients

Kepe et al. (2006) Kepe et al. (2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study contributes to understanding the neurobiological changes in Alzheimer's disease and the potential for therapeutic interventions.

properties

IUPAC Name |

N-(2-ethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-2-18-8-4-5-9-19(18)24-22(29)28-16-14-26(15-17-28)20-10-11-23-21(25-20)27-12-6-3-7-13-27/h4-5,8-11H,2-3,6-7,12-17H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAETVXUSFLJMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)

![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)